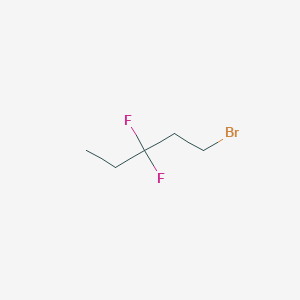
1-Bromo-3,3-difluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3-difluoropentane is an organic compound with the molecular formula C5H9BrF2. It is a halogenated hydrocarbon, specifically a bromofluorinated alkane. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluoropentane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluoropentane. This reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,3-difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to 3,3-difluoropentane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Elimination: Often carried out using strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Products include 3,3-difluoropentanol, 3,3-difluoropentanenitrile, and various amines.
Elimination: Major product is 3,3-difluoropentene.
Reduction: Major product is 3,3-difluoropentane.
Scientific Research Applications
1-Bromo-3,3-difluoropentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies involving halogenated compounds.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,3-difluoropentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 1-Bromo-3,3,3-trifluoropropane
- 1-Bromo-2,2-difluoropropane
- 1-Bromo-3,3-difluorobutane
Uniqueness: 1-Bromo-3,3-difluoropentane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated alkanes. Its specific structure allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
1-bromo-3,3-difluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMZMYXHCJCPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxy-5-methylphenyl)-2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetamide](/img/structure/B2793621.png)
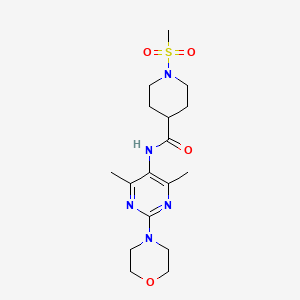
![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)
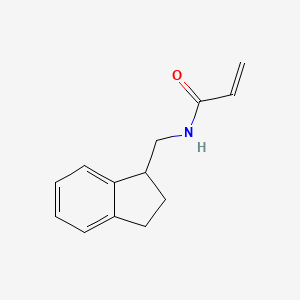
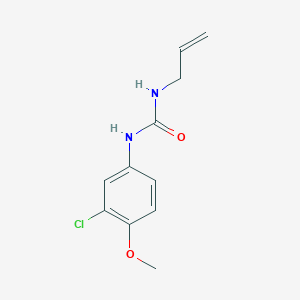
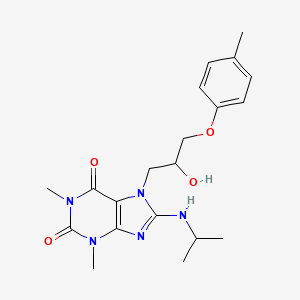
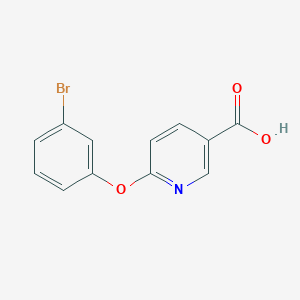
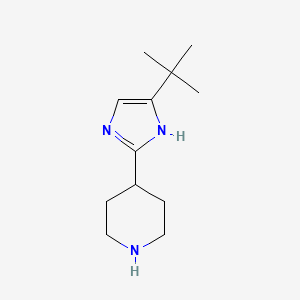
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)
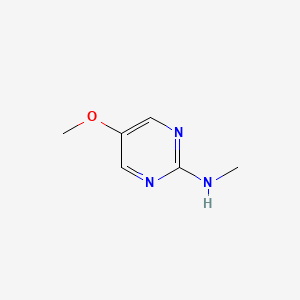
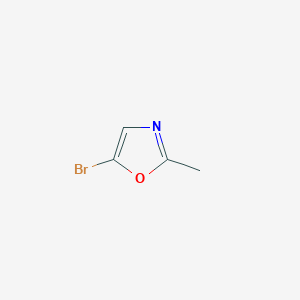
![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)


